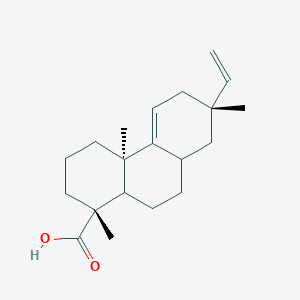

11beta,13-Dihydrolactucin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 11beta,13-Dihydrolactucin, such as inhibitors of 11beta-HSD1, has been reported through various synthetic pathways. For example, AMG 221, an inhibitor of 11beta-HSD1, was synthesized using chiral trimethylsilyl cyanohydrin as a starting material, showcasing novel approaches toward chiral dialkylsubstituted alpha-mercaptoacids and the synthesis of chiral C-5 dialkylsubstituted 2-aminothiazolones from chiral alpha-hydroxyacids and thioureas (Caille et al., 2009).

Molecular Structure Analysis

The molecular structure of 11beta-HSD1 has been elucidated through crystallization and three-dimensional structural determination. The enzyme forms a homodimer in the crystal with a fold similar to other members of the short chain steroid dehydrogenases/reductases family. The structure reveals novel folding features and how 11beta-HSD1 achieves selectivity for its substrate (Zhang et al., 2005).

Chemical Reactions and Properties

11beta-HSD1 participates in the interconversion of active glucocorticoids and their inert forms. This enzyme plays a pivotal role in regulating glucocorticoid action at the tissue level, which has significant implications for metabolic syndrome, obesity, and inflammation. The enzyme's activity direction is determined by the availability of NADPH, and its expression is regulated in a tissue-specific manner (Tomlinson et al., 2004).

Physical Properties Analysis

The physical properties of 11beta,13-Dihydrolactucin and related compounds, such as solubility, are influenced by their molecular structure and the presence of specific functional groups. These properties are crucial for their biological activity and interaction with biological membranes and receptors. The detailed physical properties are derived from the structural analysis and experimental characterization of these compounds.

Chemical Properties Analysis

The chemical properties of 11beta,13-Dihydrolactucin, including its reactivity and stability, are essential for understanding its role in biological systems. These properties are closely related to the enzyme's ability to convert glucocorticoids and its involvement in the detoxification of xenobiotics. The enzyme's specificity for glucocorticoids and xenobiotics highlights its role in endogenous steroid metabolism and the detoxification process (Maser et al., 2006).

Applications De Recherche Scientifique

Molecular Basis and Therapeutic Potential

11beta,13-Dihydrolactucin is closely related to 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme that converts inactive cortisone to active cortisol. This enzyme plays a significant role in various physiological and pathological processes, particularly in enhancing glucocorticoid receptor activation. Understanding the molecular basis of 11beta-HSD1, including its interaction with substances like 11beta,13-Dihydrolactucin, has implications for potential therapeutic applications. For instance, inhibiting 11beta-HSD1 reductase activity could be beneficial in treating obesity, metabolic syndrome, glaucoma, and osteoporosis (Tomlinson et al., 2004).

Analgesic and Sedative Activities

Research indicates that 11beta,13-Dihydrolactucin, a derivative of Lactucin, possesses analgesic effects. In animal models, it has been shown to have analgesic properties comparable to ibuprofen, a standard drug used for pain relief. This suggests its potential for development into a natural analgesic treatment (Wesołowska et al., 2006).

Enzymatic Characterization and Selectivity

The enzymatic characterization and selectivity of 11beta,13-Dihydrolactucin and related compounds are crucial for understanding their therapeutic potential. The specificity of these compounds in inhibiting 11beta-HSD1 and their effects on glucocorticoid activity play a key role in their potential application in treating metabolic disorders (Xiang et al., 2008).

Impact on the Hypothalamus-Pituitary-Adrenal Axis

11beta,13-Dihydrolactucin's interaction with 11beta-HSD1 has significant implications for the hypothalamus-pituitary-adrenal (HPA) axis. This interaction affects the body's response to stress and has been implicated in metabolic syndrome. Understanding this relationship can lead to novel approaches for managing stress-related disorders and metabolic syndromes (Cooper & Stewart, 2009).

Gene Polymorphisms and Metabolic Syndrome

Exploring the genetic variations in 11beta-HSD1, which 11beta,13-Dihydrolactucin influences, can provide insights into metabolic syndrome. Studies on single nucleotide polymorphisms (SNPs) in the 11beta-HSD1 gene and their associations with metabolic syndrome could lead to personalized medical approaches in managing metabolic disorders (Miyamoto et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

11beta,13-Dihydrolactucin, also known as 11,13-dihydrolactucin, is a sesquiterpene lactone . It is a plant metabolite and is functionally related to lactucin It is associated with the action of mineralocorticoids in tissues such as the kidney, large intestine, placenta, and salivary glands .

Mode of Action

It is known to have several biological properties, including antioxidant, anti-inflammatory, and antitumor activities . It has also been shown to have a positive effect on the immune system and acts as an antimicrobial agent .

Biochemical Pathways

Given its antioxidant, anti-inflammatory, and antitumor properties , it can be inferred that it may interact with pathways related to these biological processes.

Result of Action

11beta,13-Dihydrolactucin exhibits several biological properties, including antioxidant, anti-inflammatory, and antitumor activities . These suggest that the compound may protect cells from oxidative damage, reduce inflammation, and inhibit tumor growth. It has also been shown to have a positive effect on the immune system and acts as an antimicrobial agent .

Propriétés

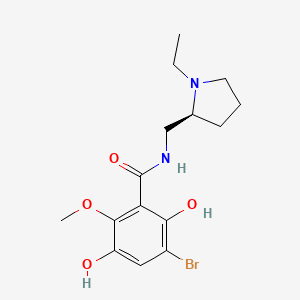

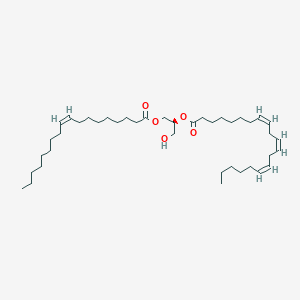

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta,13-Dihydrolactucin | |

CAS RN |

83117-63-9 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the novel extraction and purification method described for 11,13-dihydrolactucin and lactucin from chicory roots?

A1: The study by [] introduces a novel three-step large-scale extraction and purification method for 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from chicory roots. This is significant because it addresses the challenge of obtaining large quantities of these bioactive compounds, which were previously limited by the availability of commercial standards and the lack of efficient extraction methods. The new method utilizes a water maceration step that favors the hydrolysis of conjugated forms of DHLc and Lc, leading to higher yields of the desired compounds. This development can potentially facilitate further research on the biological potential of these STLs and their semisynthetic analogues. []

Q2: Why is the semisynthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate important for the study of chicory STLs?

A2: The research highlights the synthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate, which are not commercially available. [] These compounds, along with other synthesized or extracted STLs, serve as crucial analytical standards for studying the biological activity of chicory-derived STLs. The availability of these standards allows for accurate identification and quantification of these compounds in complex mixtures, paving the way for more comprehensive investigations into their potential health benefits and applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B1242863.png)

![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)

![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)